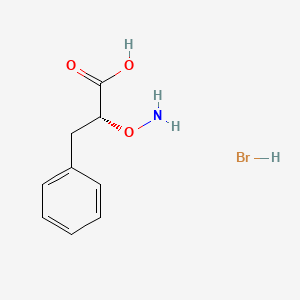

(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C9H12BrNO3 and its molecular weight is 262.103. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, commonly referred to as L-2-aminooxy-3-phenylpropanoic acid (L-α-aminooxy-β-phenylpropionic acid), is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C9H12BrNO3

- Molecular Weight : 252.1 g/mol

- CAS Number : 303-00-0

The compound exhibits a range of biological activities that are mediated through various pathways:

- Neuronal Signaling : It interacts with neurotransmitter systems, particularly affecting the glutamatergic pathways.

- Apoptosis and Autophagy : It has been shown to influence cell survival mechanisms, promoting apoptosis in certain cancer cell lines.

- Immunomodulation : The compound modulates immune responses, potentially offering therapeutic benefits in inflammatory conditions.

Key Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Protects neurons from oxidative stress and excitotoxicity. |

| Antiviral Activity | Exhibits antiviral properties against various viruses including HIV and HCV. |

| Antitumor Activity | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |

Neuroprotective Properties

A study published in Neuroscience Letters demonstrated that L-2-aminooxy-3-phenylpropanoic acid significantly reduced neuronal death in models of neurodegeneration. The compound was found to inhibit glutamate-induced excitotoxicity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antiviral Efficacy

Research published in the Journal of Virology highlighted the antiviral properties of this compound against HIV and HCV. The study showed that it effectively inhibited viral replication by interfering with the viral life cycle at multiple stages .

Antitumor Activity

In a clinical trial involving patients with metastatic cancer, L-2-aminooxy-3-phenylpropanoic acid was administered as part of a combination therapy. Results indicated a significant reduction in tumor size compared to baseline measurements, with minimal adverse effects reported .

Propiedades

IUPAC Name |

(2R)-2-aminooxy-3-phenylpropanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENJJZAVLSPBIZ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)ON.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657132 |

Source

|

| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73086-98-3 |

Source

|

| Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73086-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.